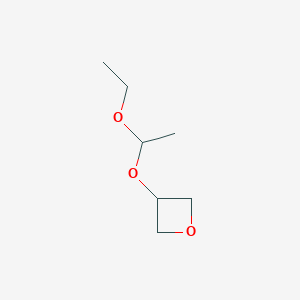

3-(1-Ethoxyethoxy)oxetane

Übersicht

Beschreibung

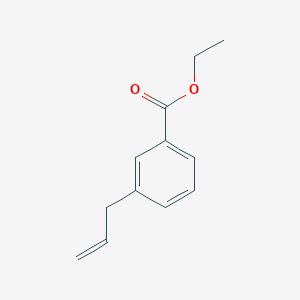

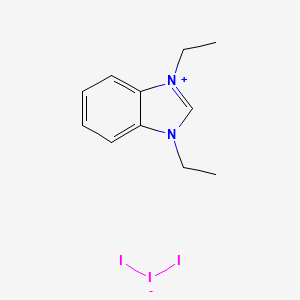

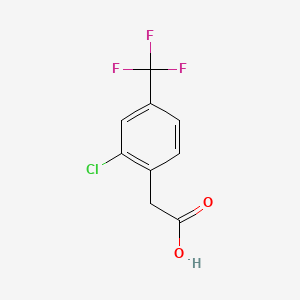

“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .

Synthesis Analysis

The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Molecular Structure Analysis

The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .

Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .

Physical And Chemical Properties Analysis

Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Wissenschaftliche Forschungsanwendungen

Atom Transfer Radical Polymerization

Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP). This process used ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst. The polymerization maintained the integrity of the oxetane group, as confirmed by NMR and FT-IR analyses (Singha, Ruiter, & Schubert, 2005).

Synthesis and Characterization of Homo- and Copolymers

Two oxetane-derived monomers, including 3-(methoxy(triethylenoxy))methyl-3′-methyloxetane, were synthesized. Their homo- and copolymers were synthesized via cationic ring-opening polymerization. The polymers displayed high heat decomposition temperatures and potential for use in lithium ion batteries for polymer electrolytes (Ye et al., 2005).

Synthesis of New Monofunctional and Oligofunctional Oxetane Acetals

New derivatives of 3-ethyl-3-(hydroxymethyl)oxetane were synthesized. These materials, potentially useful in cationic UV-curable formulations, may find applications as reactive diluents or binders in various fields (Annby, Ek, & Rehnberg, 2001).

Synthesis and Adhesive Interactions with Polar Substrates

Hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane showed good adhesion to polar substrates. This suggests potential applications in areas requiring strong adhesive properties (Parzuchowski & Mamiński, 2020).

Cationic Photocrosslinkable Polydimethylsiloxane

Oxetane monomers were synthesized and used to prepare polydimethylsiloxanes bearing oxetane groups. The kinetic study of their cationic photopolymerization indicated potential applications in areas requiring controlled polymerization processes (Lecamp, Youssef, Lebaudy, & Bunel, 1997).

Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine

This study highlights the versatility of oxetanes in polymer synthesis and their presence in various pharmaceutical products. The findings point to the potential of oxetanes in drug discovery and synthesis (Bellinghiere et al., 2015).

Polymerization of Hydroxymethyloxetanes

Oxetanes containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, were polymerized cationically to produce branched polymers. These polymers, with unique structural features, hold potential for various applications (Bednarek, Penczek, & Kubisa, 2002).

Synthesis of Hyperbranched Polymers

This study demonstrates the successful synthesis of hyperbranched polyethers with a degree of branching of 0.4, highlighting potential applications in the creation of new polymer structures (Magnusson, Malmström, & Hult, 1999).

Wirkmechanismus

Target of Action

The primary target of 3-(1-Ethoxyethoxy)oxetane is terminal carboxylic acids, esters, and epoxides . This compound acts as a catalyst in the efficient and regioselective epoxide ring opening reaction .

Mode of Action

3-(1-Ethoxyethoxy)oxetane interacts with its targets (terminal carboxylic acids, esters, and epoxides) through a regioselective epoxide ring opening reaction . This interaction results in the conversion of these targets into their corresponding carboxylic acid, ester, or alcohol products .

Biochemical Pathways

The downstream effects of this reaction include the production of carboxylic acids, esters, and alcohols .

Result of Action

The molecular and cellular effects of 3-(1-Ethoxyethoxy)oxetane’s action involve the transformation of terminal carboxylic acids, esters, and epoxides into their corresponding carboxylic acid, ester, or alcohol products . This transformation is achieved through an efficient and regioselective epoxide ring opening reaction .

Safety and Hazards

Zukünftige Richtungen

Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .

Eigenschaften

IUPAC Name |

3-(1-ethoxyethoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522635 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethoxyethoxy)oxetane | |

CAS RN |

85328-36-5 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)